2-nitro-5-piperazin-1-yl-benzoic Acid

Übersicht

Beschreibung

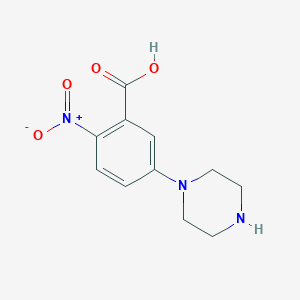

2-Nitro-5-piperazin-1-yl-benzoic acid is an organic compound with the molecular formula C11H13N3O4. It is a derivative of benzoic acid, where the nitro group is positioned at the second carbon and the piperazine ring is attached at the fifth carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid typically involves the nitration of 5-piperazin-1-yl-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 2-amino-5-piperazin-1-yl-benzoic acid.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Oxidation: Carboxylate derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-nitro-5-piperazin-1-yl-benzoic acid exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Anticancer Properties

There are promising findings regarding the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, including those associated with breast and colon cancers. The proposed mechanism involves inducing apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved .

Pharmacological Applications

Central Nervous System (CNS) Effects

The piperazine moiety in the compound suggests potential CNS activity. Preliminary studies indicate that it may act as a modulator for neurotransmitter systems, particularly serotonin and dopamine receptors. This could position it as a candidate for treating disorders such as anxiety and depression .

Analgesic Properties

Recent investigations have highlighted its analgesic effects in animal models. The compound appears to reduce pain responses, possibly through anti-inflammatory pathways. This finding opens avenues for further exploration in pain management therapies .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development. -

Cancer Research

In a laboratory setting, researchers tested this compound on various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use. -

CNS Activity Investigation

A pharmacological study assessed the behavioral effects of the compound in rodent models of anxiety. Results showed significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Wirkmechanismus

The mechanism of action of 2-nitro-5-piperazin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring enhances the compound’s binding affinity to target proteins, facilitating its use in drug design .

Vergleich Mit ähnlichen Verbindungen

5-Nitro-2-piperazin-1-yl-benzoic acid: Similar structure but with different positioning of the nitro group.

2-Amino-5-piperazin-1-yl-benzoic acid: Reduction product of 2-nitro-5-piperazin-1-yl-benzoic acid.

2-Nitro-5-(1-piperazinyl)benzoic acid: Another structural isomer with similar functional groups.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biologische Aktivität

Overview

2-Nitro-5-piperazin-1-yl-benzoic acid (C11H13N3O4) is an organic compound characterized by its unique structural features, including a nitro group at the second carbon and a piperazine ring at the fifth carbon of the benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for antidepressant and anti-cancer agents.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and apoptotic pathways:

- Neurotransmitter Modulation : Similar compounds have been shown to alter neurotransmitter levels, particularly serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and depression treatment.

- Apoptotic Pathways : Recent studies suggest that derivatives of this compound may act as inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are vital for the survival of certain cancer cells, making them attractive targets for therapeutic intervention .

Table 1: Biological Activity Summary

Case Study 1: Antidepressant Potential

In a study focusing on the synthesis of related compounds, it was found that derivatives with similar piperazine structures exhibited significant binding affinity to serotonin receptors. This suggests that this compound could be further explored for its antidepressant properties through structural modifications aimed at enhancing receptor affinity .

Case Study 2: Cancer Therapy

Research on selective inhibitors targeting Mcl-1 has indicated that compounds with piperazine moieties can effectively induce apoptosis in cancer cells dependent on these proteins. The dual inhibition profile observed in some derivatives suggests a promising avenue for developing novel therapeutic agents against hematologic malignancies .

Synthesis and Modifications

The synthesis of this compound typically involves the nitration of 5-piperazin-1-yl-benzoic acid using concentrated nitric acid and sulfuric acid under controlled conditions. This process allows for various modifications to enhance biological activity:

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially increasing the compound's affinity for biological targets.

- Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions, allowing for diverse functionalization that may enhance pharmacological properties.

Eigenschaften

IUPAC Name |

2-nitro-5-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBYYNWGQJULDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441810 | |

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-35-7 | |

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.